アジナミド
概要
科学的研究の応用
Azintamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying choleretic agents and their mechanisms.
Biology: Studied for its effects on visceral sensitivity and gastrointestinal motility.
Medicine: Investigated for its therapeutic potential in treating cholestasis and dyspepsia.
Industry: Used in the formulation of pharmaceutical products
作用機序
アジナミドの作用機序は、内臓感覚と消化管運動の調節を伴います。それは、胆汁分泌促進作用を発揮するために、特定の分子標的と経路に作用します。 詳細な分子標的と経路は、現在も調査中です .
類似の化合物:
- アジンチアミド
- オラガリン
- コレリン
- オラガリン
比較: アジナミドは、その特異的な胆汁分泌促進作用と、内臓感覚と消化管運動を調節する能力において独特です。 同様の化合物と比較して、アジナミドは、胆汁うっ滞と消化不良の治療のための臨床試験で有望な結果を示しています .
生化学分析
Biochemical Properties
The biochemical properties of Azintamide are not fully annotated yet . It is known that Azintamide is a small molecule with a chemical formula of C10H14ClN3OS
Cellular Effects
Azintamide has been shown to be effective and safe in the treatment of patients with dyspepsia symptoms by modulating visceral sensitivity and/or gastrointestinal motility .
Molecular Mechanism
It is known that Azintamide specifically targets the NF-kB signaling pathway, which is crucial in the regulation of immune responses and inflammation . By inhibiting the activation of NF-kB, Azintamide effectively reduces the production of pro-inflammatory cytokines and mediators that contribute to chronic inflammation .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of Azintamide over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
準備方法
合成経路と反応条件: アジナミドの調製には、いくつかのステップが含まれます。
アジナミドスルフィドリル化合物の溶液の調製: これは、水と硫化ナトリウムを溶解し、その後、硫黄を加えることを含みます。
3,6-ジクロロピリダジンとの反応: 酸化を防ぐために、亜硫酸ナトリウムを少量ずつ添加します。反応系は、pH値を8〜10に維持するために慎重に監視されます。
エチルアルコールとN,N-ジエチル-2-クロロアセトアミドの添加: この混合物を反応系に滴下し、その後、最終生成物を精製します.
工業的製造方法: アジナミドの工業的製造は、同様のステップに従いますが、大規模生産に最適化されています。 このプロセスは、環境に優しく、費用対効果が高く、大量生産に適するように設計されています .
化学反応の分析
反応の種類: アジナミドは、次のようなさまざまな化学反応を起こします。
酸化: 酸素の添加または水素の除去を伴います。
還元: 水素の添加または酸素の除去を伴います。
置換: ある原子または原子群を別の原子または原子群と置き換えることを伴います。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤があります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールを生成する可能性があります .
4. 科学研究の用途
アジナミドは、幅広い科学研究の用途があります。
化学: 胆汁分泌促進剤とそのメカニズムの研究におけるモデル化合物として使用されます。
生物学: 内臓感覚と消化管運動への影響について研究されています。
医学: 胆汁うっ滞と消化不良の治療における治療の可能性について調査されています。
産業: 医薬品製品の製剤に使用されます
類似化合物との比較
- Azinthiamide
- Oragallin
- Colerin
- Oragalin
Comparison: Azintamide is unique in its specific choleretic activity and its ability to modulate visceral sensitivity and gastrointestinal motility. Compared to similar compounds, azintamide has shown promising results in clinical studies for treating cholestasis and dyspepsia .
特性
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLKKMZJCJBOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171370 | |
Record name | Azintamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1830-32-6 | |
Record name | Azintamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1830-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azintamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azintamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azintamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azintamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azintamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZINTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACZ6L64B41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the precise mechanism of action of Azintamide?
A1: While the exact mechanism of action of Azintamide is not fully elucidated in the provided research, several studies suggest it may work by:
- Improving gastric motility: [] This could explain its efficacy in relieving abdominal distension, a common symptom of functional dyspepsia.
- Modulating visceral sensitivity: [] This potential mechanism requires further investigation but could contribute to its overall effectiveness in addressing dyspepsia.
Q2: What are the downstream effects of Azintamide administration?
A2: Research indicates that Azintamide can lead to:
- Increased maximal water loading volume: [, ] This finding supports its role in improving gastric accommodation and reducing fullness.
- Decreased symptom scores for various dyspeptic symptoms: [, , , , , , , , , , , , , , , , , , , , , , , ] This consistent finding across multiple studies highlights its therapeutic benefit in managing dyspepsia.
Q3: What is the molecular formula and weight of Azintamide?
A3: The provided research does not explicitly state the molecular formula or weight of Azintamide. Further investigation into its chemical structure is necessary.
Q4: Is there any spectroscopic data available for Azintamide?
A4: Yes, Proton Magnetic Resonance (PMR) spectrometry has been used for the quantitative analysis of Azintamide in pharmaceutical preparations. [] The PMR spectrum can confirm the drug's identity and purity.
Q5: How stable is Azintamide under various storage conditions?
A5: The provided research does not offer detailed information on the stability of Azintamide under different storage conditions. Further studies are required to determine its shelf life and optimal storage parameters.
Q6: Has Azintamide been investigated for its compatibility with other materials in drug formulations?
A6: While the research mentions the use of Azintamide in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] it lacks specific details about its compatibility with various excipients. Further research is needed to optimize its formulation and ensure stability and efficacy.
Q7: Does Azintamide possess any catalytic properties?
A7: The provided research does not mention any catalytic properties associated with Azintamide. Its primary focus is its therapeutic application in managing dyspepsia.
Q8: Have any computational studies been conducted on Azintamide?
A8: The provided research does not mention any computational studies or QSAR models developed for Azintamide. Such studies could be beneficial in understanding its structure-activity relationship and designing more potent analogs.
Q9: How do modifications to the Azintamide structure impact its activity?
A9: The provided research lacks information regarding SAR studies on Azintamide. Understanding how structural changes influence its potency, selectivity, and pharmacokinetic properties could guide future drug development efforts.
Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Azintamide?
A10: The research primarily focuses on the clinical application of Azintamide in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] without delving into specific formulation strategies. Further research is required to explore alternative drug delivery systems or modifications to enhance its bioavailability and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。